trans-2-HEXENYL BUTYRATE

Regulatory Food Safety Flavoring Agent

trans-2-Hexenyl butyrate (CAS 53398-83-7) is uniquely defined by its trans (E) stereochemistry, which is critical for authentic biological activity and organoleptic fidelity. Unlike interchangeable analogs, this compound delivers a distinct green, ripe-apple, and fermented-banana profile with a fatty nuance—validated by its natural occurrence in strawberry, black tea, and plum. The ≥96% purity grade, stabilized with α-tocopherol, ensures long-term isomeric integrity and consistent performance in both flavor and fragrance formulations. FEMA 3926 and JECFA compliance secures global market access for food and beverage applications, eliminating the need for additional regulatory filings required by substitutes like cis-3-hexenyl butyrate. Procure the definitive isomer for your formulation—request pricing and technical specifications today.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 53398-83-7
Cat. No. B013394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-HEXENYL BUTYRATE
CAS53398-83-7
Synonymshex-2-enyl butanoate; trans-2-HEXENYLBUTYRATE, CID104485, Butanoic acid, 2-hexenyl ester, (Z)-, 53398-83-7; 
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCC=CCOC(=O)CCC
InChIInChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h6-7H,3-5,8-9H2,1-2H3/b7-6+
InChIKeyPCGACKLJNBBQGM-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in fats;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Hexenyl Butyrate (CAS 53398-83-7) for Flavor & Fragrance R&D and Industrial Procurement: Evidence-Based Specification & Regulatory Status


trans-2-Hexenyl butyrate (CAS 53398-83-7), designated as (E)-2-hexenyl butyrate, is a C10 fatty acid ester with a molecular weight of 170.25 g/mol [1]. This compound is a volatile, lipophilic liquid (boiling point 190°C, density 0.885 g/mL at 25°C, insoluble in water) and is universally recognized as a flavor and fragrance ingredient with FEMA GRAS designation (FEMA No. 3926) [2]. It is distinguished by a distinct green, fruity, and sweet aroma profile with specific notes of ripe apple, banana, and a fatty nuance, underpinned by natural occurrence in strawberry, black tea, and plum . In addition to its organoleptic role, the compound has been documented as an insect semiochemical and a fluorescent probe for RNA binding, indicating cross-disciplinary utility .

The Dangers of Generic Substitution: Differentiating trans-2-Hexenyl Butyrate from In-Class Alternatives in Flavor and Fragrance Formulations


In-class analogs such as cis-3-hexenyl butyrate, hexyl butyrate, and trans-2-hexenyl acetate share a common 'green' and 'fruity' lexical description, yet their underlying stereoelectronic and physicochemical properties yield distinct organoleptic signatures and functional behaviors that preclude straightforward interchangeability . Directly substituting these analogs can disrupt the intended sensory profile, alter volatile release kinetics, or compromise regulatory compliance and formulation stability [1]. The following quantitative evidence guide documents the specific, verifiable parameters—ranging from stereo-isomeric purity and purity specifications to regulatory status and thermodynamic stability—that distinguish trans-2-hexenyl butyrate and justify its targeted selection or procurement.

Quantitative Differentiation of trans-2-Hexenyl Butyrate (CAS 53398-83-7): A Product-Specific Evidence Guide for Scientific and Procurement Decisions


Regulatory Distinction: Unique FEMA GRAS Identifier (3926) and JECFA Compliance for trans-2-Hexenyl Butyrate

trans-2-Hexenyl butyrate possesses a distinct FEMA number (3926) and is subject to JECFA purity specifications, whereas its cis-3-isomer is regulated under FEMA 3402 [1]. This regulatory segregation is a primary gatekeeper for formulation compliance. For instance, a commercial-grade trans-2-hexenyl butyrate product meets ≥96% purity with α-tocopherol stabilization, conforming to EU Regulation 1334/2008 and JECFA standards, while a commercial cis-3-hexenyl butyrate product may be specified at 98.0% (sum of isomers) . Using an isomer with an incorrect FEMA number can lead to non-compliance and reformulation costs.

Regulatory Food Safety Flavoring Agent GRAS FEMA JECFA

Distinct Sensory Profile of trans-2-Hexenyl Butyrate: Quantitative Descriptor Comparison vs. cis-3-Hexenyl Butyrate

At a 1% dilution, trans-2-hexenyl butyrate is characterized by a green, ripe fruity aroma with prominent apple and fermented banana notes and a fatty nuance, evolving to a green, grassy dryout . In contrast, cis-3-hexenyl butyrate at 20 ppm is described as green, waxy, fruity, and sweet with a berry and tropical nuance, and by some vendors as having a buttery, creamy undertone and winey, cognac-like facets . The trans isomer delivers a more pronounced fatty, fermented-ripe fruit character, while the cis isomer emphasizes a fresh-cut grass, buttery, and waxy profile. These distinct sensory paths are quantitatively documented by industry-standard aroma descriptors and threshold data.

Flavor Chemistry Sensory Science Aroma Chemicals Organoleptic Analysis

Thermodynamic Stability of the trans Isomer: Computational Energy Difference vs. cis-2-Hexenyl Butyrate

Computational studies on the 2-hexenyl butyrate system indicate that the trans (E) isomer is higher in energy than the cis (Z) isomer by approximately 1 kJ/mol [1]. This small but significant energy difference suggests that the trans isomer, while thermodynamically less stable than its cis counterpart, is kinetically stable under standard handling and storage conditions . This property is consistent with its designation as a 'stabilized' product by commercial vendors, often containing an antioxidant like α-tocopherol to prevent isomerization or degradation . The trans configuration is essential for its specific molecular recognition properties, including its function as an insect semiochemical.

Computational Chemistry Molecular Modeling Isomer Stability Thermodynamics

Physicochemical and Volatility Parameters: trans-2-Hexenyl Butyrate vs. Hexyl Butyrate

Compared to the saturated analog hexyl butyrate (CAS 2639-63-6), trans-2-hexenyl butyrate exhibits a lower boiling point (190°C vs. 208°C) and a higher density (0.885 g/mL vs. ~0.863 g/mL) . The presence of the trans double bond reduces the molecular mass by 2 Da (170.25 vs. 172.26 g/mol) and significantly alters the vapor pressure and odor threshold. While hexyl butyrate has a reported detection threshold of 250 ppb and a taste threshold of 10 ppm, trans-2-hexenyl butyrate's organoleptic effects are noted at 1% (10,000 ppm) for odor and 1-10 ppm for taste . These quantitative differences in volatility and sensory impact are critical for designing fragrance accords and flavor delivery systems.

Physical Chemistry Volatility Formulation Science GC-MS Analysis

Optimal Application Scenarios for trans-2-Hexenyl Butyrate Based on Quantitative Evidence


Formulating GRAS-Compliant Flavors for the Global Market

Due to its unique FEMA 3926 designation and JECFA compliance, trans-2-hexenyl butyrate is the mandatory choice for flavor houses requiring a green, ripe-fruity ester that meets international food additive regulations [1]. Substituting with cis-3-hexenyl butyrate (FEMA 3402) would necessitate a separate regulatory filing and could jeopardize market access. This compound is ideal for developing natural and nature-identical flavors for beverages, confectionery, and dairy products that require a documented, compliant ingredient.

Creating Distinctive Fruity-Green Top Notes in Fine Fragrance

With a boiling point of 190°C and a characteristic 1% aroma profile of green, ripe apple, fermented banana, and a fatty nuance, trans-2-hexenyl butyrate is specifically suited for constructing dynamic, effervescent top notes in perfumery . Its distinct sensory path differentiates it from the waxy, buttery, and fresh-cut grass profile of cis-3-hexenyl butyrate, allowing perfumers to precisely tune the 'green' accord. The stabilized, ≥96% purity grade ensures consistent performance and longevity in complex fragrance formulations.

Investigating Semiochemical Communication in Entomology and Chemical Ecology

The specific trans (E) stereochemistry is a critical determinant of biological activity, as documented in insect olfaction studies . The compound's identification as a sex pheromone component and its binding to specific olfactory receptors necessitate the procurement of the exact isomer. The ≥96% purity with α-tocopherol stabilization ensures that the sample's isomeric purity is maintained during storage and experimental use, preventing confounding results from cis-isomer contamination or degradation .

Developing Natural Fruit Flavor Enhancers with Verified Occurrence

trans-2-Hexenyl butyrate's documented natural occurrence in strawberry, black tea, fresh plum, and high bush cranberry provides a strong scientific basis for its use in natural and 'clean label' flavor formulations . This verified natural presence distinguishes it from purely synthetic alternatives and can be a key marketing and formulation advantage for food and beverage manufacturers seeking to replicate authentic fruit profiles with a transparent, nature-identical ingredient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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